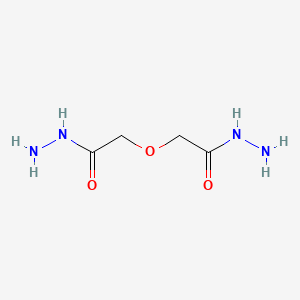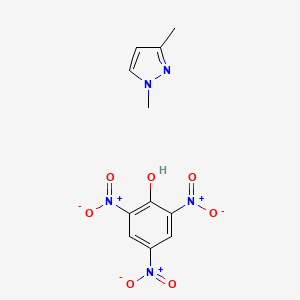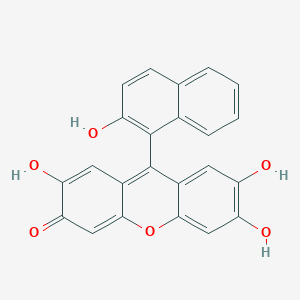
1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the xanthene core, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove oxygen functionalities or alter the oxidation state of the core structure.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deoxygenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups may participate in redox reactions, influencing cellular processes and signaling pathways. The xanthene core could interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A xanthene derivative used as a fluorescent dye.
Rhodamine: Another xanthene-based compound with applications in fluorescence microscopy.
Eosin: A xanthene dye used in histology and as a pH indicator.
Uniqueness
1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one is unique due to its specific arrangement of hydroxyl groups and the presence of a naphthalene moiety. This structure may confer distinct chemical and biological properties compared to other xanthene derivatives.
Properties
CAS No. |
6098-78-8 |
|---|---|
Molecular Formula |
C23H14O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2,6,7-trihydroxy-9-(2-hydroxynaphthalen-1-yl)xanthen-3-one |
InChI |
InChI=1S/C23H14O6/c24-15-6-5-11-3-1-2-4-12(11)23(15)22-13-7-16(25)18(27)9-20(13)29-21-10-19(28)17(26)8-14(21)22/h1-10,24-27H |
InChI Key |
IXNIGENFPCPXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



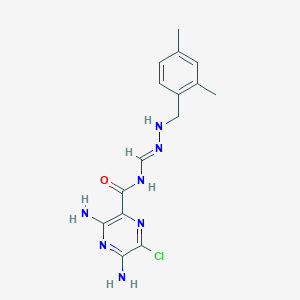
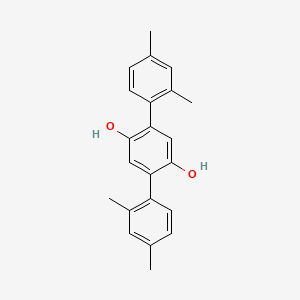


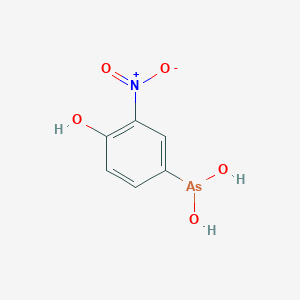

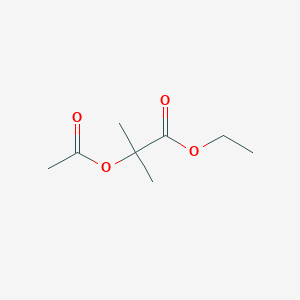
![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
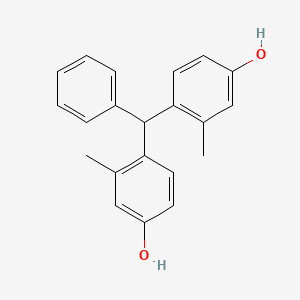
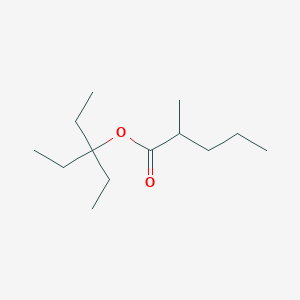
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
